Cudetaxestat

Description

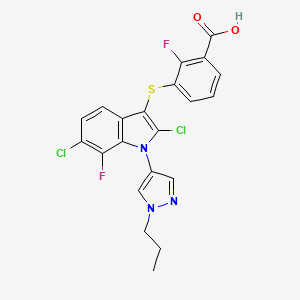

Structure

3D Structure

Properties

CAS No. |

1782070-21-6 |

|---|---|

Molecular Formula |

C21H15Cl2F2N3O2S |

Molecular Weight |

482.3 g/mol |

IUPAC Name |

3-[2,6-dichloro-7-fluoro-1-(1-propylpyrazol-4-yl)indol-3-yl]sulfanyl-2-fluorobenzoic acid |

InChI |

InChI=1S/C21H15Cl2F2N3O2S/c1-2-8-27-10-11(9-26-27)28-18-13(6-7-14(22)17(18)25)19(20(28)23)31-15-5-3-4-12(16(15)24)21(29)30/h3-7,9-10H,2,8H2,1H3,(H,29,30) |

InChI Key |

NMDFAQXLJQRHMS-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=C(C=N1)N2C3=C(C=CC(=C3F)Cl)C(=C2Cl)SC4=CC=CC(=C4F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Structural and Mechanistic Guide to Cudetaxestat's Interaction with Autotaxin

Introduction: Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein that plays a critical role in lipid signaling.[1] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a potent signaling lipid.[1][2] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[1][3][4] Elevated levels of ATX and LPA are associated with the progression of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF) and systemic sclerosis.[3][5]

Cudetaxestat (BLD-0409) is an orally active, small-molecule inhibitor of autotaxin developed as a therapeutic agent for fibrotic diseases.[3][6][7] It has been granted orphan drug designation for the treatment of IPF and systemic sclerosis.[5] Preclinical and Phase 1 clinical studies have shown that this compound is well-tolerated and demonstrates direct anti-fibrotic activity.[5][8] This guide provides a detailed technical overview of the structural biology governing the interaction between this compound and autotaxin.

The Autotaxin-LPA Signaling Pathway

Autotaxin is the principal enzyme responsible for generating extracellular LPA. LPC, the substrate for ATX, is converted into LPA. This LPA then binds to and activates at least six specific G protein-coupled receptors (LPARs 1-6), initiating downstream signaling cascades.[1][3] In the context of fibrosis, LPA binding to its receptors on myofibroblasts triggers their activation and differentiation.[5][9] These activated myofibroblasts are responsible for the excessive deposition of extracellular matrix proteins, leading to the characteristic scarring and stiffening of tissue.[5] Inhibition of the ATX-LPA pathway is a clinically validated strategy for mitigating fibrosis.[8][9]

Mechanism of Action: Non-Competitive Inhibition

This compound is characterized as a reversible, non-competitive inhibitor of autotaxin.[3][5] Unlike competitive inhibitors that bind to the active site and compete with the substrate (LPC), non-competitive inhibitors bind to an allosteric site—a location on the enzyme distinct from the active site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding.

A key differentiating characteristic of this compound is its ability to maintain potent inhibitory activity even in the presence of high concentrations of the substrate, LPC, which are often observed in fibrotic disease states.[3] Structural and biochemical studies have revealed that autotaxin possesses a unique "tunnel" or "channel" that functions as an allosteric site.[2][10] this compound and other similar non-competitive inhibitors exert their effect by binding within this tunnel, thereby modulating the enzyme's function.[10][11]

Structural Features of Autotaxin

The crystal structure of autotaxin reveals a complex molecular architecture comprising several distinct domains:[1][12]

-

Somatomedin B-like (SMB) Domains: Two N-terminal domains that are involved in protein-protein interactions, including binding to integrins on the cell surface.[1]

-

Phosphodiesterase (PDE) Domain: The central catalytic domain that houses the active site responsible for LPC hydrolysis.[12]

-

Nuclease-like (NUC) Domain: A C-terminal domain with less well-defined functions.

The catalytic PDE domain contains a tripartite substrate-binding site:

-

A Bimetallic Catalytic Site: Contains two zinc ions essential for catalysis.[2]

-

A Hydrophobic Pocket: Accommodates the acyl (lipid) chain of the LPC substrate.[2]

-

An Allosteric Tunnel: A channel that passes through the PDE domain, which can bind lipids like LPA and allosteric inhibitors, including this compound.[2][12]

While a specific co-crystal structure of this compound with autotaxin is not publicly available, its classification as a non-competitive, tunnel-binding inhibitor places it within a well-studied class of molecules.[10][11] These inhibitors occupy the allosteric tunnel, inducing conformational changes that inhibit the catalytic activity occurring at the distal active site.

Quantitative Binding and Activity Data

This compound demonstrates potent, low-nanomolar biochemical efficacy against autotaxin.[3] The non-competitive nature of this inhibition means its potency is maintained regardless of the concentration of the LPC substrate.[3][6]

| Compound | Target | Inhibition Type | Potency | Reference |

| This compound (BLD-0409) | Autotaxin | Non-competitive, Reversible | Low nanomolar biochemical potency | [3] |

| GLPG-1690 (Ziritaxestat) | Autotaxin | Non-competitive | ~50-fold weaker than this compound under elevated LPC | [3] |

Experimental Protocols

In Vitro Autotaxin Activity Assay

The biochemical potency of this compound was determined using an in vitro ATX activity assay that measures the release of choline from the LPC substrate.[3]

-

Reagents: Recombinant autotaxin enzyme, lysophosphatidylcholine (e.g., 14:0 LPC) substrate, this compound or other test inhibitors, and a detection system for choline.

-

Procedure:

-

The ATX enzyme is incubated with varying concentrations of the inhibitor (e.g., this compound).

-

The reaction is initiated by adding the LPC substrate at various concentrations to assess the mode of inhibition.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The amount of choline produced, which is directly proportional to ATX activity, is quantified using a colorimetric or fluorometric assay.

-

-

Data Analysis: The data are fitted using a global mixed-model to determine the inhibitory constant (Ki) and classify the mode of inhibition (e.g., competitive, non-competitive).[3]

General Protocol for Autotaxin Crystallography

Determining the three-dimensional structure of the ATX-inhibitor complex requires X-ray crystallography. The following is a generalized workflow based on published protocols for crystallizing human and rat autotaxin.[13][14][15]

-

Protein Expression and Purification:

-

Expression: Recombinant human or rat autotaxin is overproduced. While E. coli has been used, mammalian expression systems (e.g., HEK cells) are often employed for secreted glycoproteins to ensure proper folding and post-translational modifications.[13][14]

-

Purification: The secreted protein is purified from the cell culture medium using a series of chromatography steps. A common approach involves affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to obtain a highly pure and homogeneous protein sample.[13]

-

-

Crystallization:

-

Method: The hanging-drop or sitting-drop vapor diffusion method is typically used.[13][14][16] A small drop containing the purified protein (e.g., 5-10 mg/mL), the inhibitor (this compound), and a crystallization solution is equilibrated against a larger reservoir of the crystallization solution.

-

Conditions: Crystals of rat ATX have been grown using PEG 3350 as the precipitant with salts like ammonium iodide and sodium thiocyanate.[13] Human ATX has been crystallized in space group C2.[14][15] Finding the optimal conditions often requires screening a wide range of precipitants, buffers, and pH values.[16]

-

-

X-ray Diffraction Data Collection:

-

Crystal Handling: Crystals are carefully mounted in a nylon loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection.[14]

-

Data Collection: The frozen crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source.[16] As the crystal is rotated, a series of diffraction patterns are recorded on a detector.

-

-

Structure Determination and Refinement:

-

The collected diffraction data are processed to determine the unit cell dimensions and space group.

-

The phases of the diffracted X-rays are determined (often by molecular replacement using a known ATX structure as a model).

-

An electron density map is calculated, into which the atomic model of the ATX-Cudetaxestat complex is built and refined to best fit the experimental data.

-

References

- 1. Structural basis for substrate discrimination and integrin binding by autotaxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atsjournals.org [atsjournals.org]

- 4. Structural Basis for Inhibition of Human Autotaxin by Four Potent Compounds with Distinct Modes of Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. businesswire.com [businesswire.com]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. This compound - Blade Therapeutics - AdisInsight [adisinsight.springer.com]

- 8. Blade Therapeutics Presents Analyses from Phase 1 and Preclinical Studies of this compound at the European Respiratory Society International Congress 2022 - BioSpace [biospace.com]

- 9. businesswire.com [businesswire.com]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Crystallization and preliminary X-ray diffraction analysis of rat autotaxin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crystallization and preliminary X-ray crystallographic analysis of human autotaxin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystallization and preliminary X-ray crystallographic analysis of human autotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cudetaxestat In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cudetaxestat (also known as BLD-0409 or PAT-409) is a potent and orally active non-competitive inhibitor of the enzyme autotaxin (ATX).[1][2] ATX is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a bioactive signaling lipid involved in a multitude of physiological and pathological processes, including fibrosis, inflammation, and tumor progression.[1][2] By inhibiting ATX, this compound effectively reduces the levels of LPA, thereby modulating the downstream signaling events mediated by LPA receptors.[1] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and other ATX inhibitors.

Mechanism of Action

Autotaxin is a secreted lysophospholipase D that catalyzes the conversion of lysophosphatidylcholine (LPC) into LPA.[1] LPA then binds to a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs), on the surface of target cells. This binding initiates a cascade of intracellular signaling pathways that can lead to cell proliferation, migration, and survival, as well as the production of pro-inflammatory and pro-fibrotic mediators. This compound acts as a non-competitive inhibitor of ATX, meaning it binds to a site on the enzyme distinct from the active site where LPC binds.[1][3] This mode of inhibition is noteworthy as it allows this compound to maintain its inhibitory potency even at high concentrations of the LPC substrate, which are often found in disease states.[1][4]

Data Presentation

Table 1: In Vitro Inhibitory Activity of Autotaxin Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Notes |

| This compound (as PAT-409) | Human Autotaxin | Biochemical Assay | 4.9 | This compound is a potent ATX inhibitor with nanomolar efficacy.[5] |

| GLPG-1690 (Ziritaxestat) | Human Autotaxin | Biochemical Assay | 131 | A competitive inhibitor of autotaxin.[1][4] |

| GLPG-1690 (Ziritaxestat) | Human Plasma | LPA Production Assay | 242 | Demonstrates activity in a more complex biological matrix.[6][7] |

Signaling Pathway Diagram

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Autotaxin (ATX) Activity Assay (Fluorogenic)

This protocol describes a fluorogenic assay to determine the inhibitory activity of compounds against human autotaxin using the synthetic substrate FS-3.

Workflow Diagram:

References

- 1. atsjournals.org [atsjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Caco-2 cell methodology and inhibition of the P-glycoprotein transport of digoxin by Aloe vera juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Population Pharmacokinetic and Pharmacodynamic Analysis of GLPG1690, an Autotaxin Inhibitor, in Healthy Volunteers and Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols: Optimal Dosing of Cudetaxestat for In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cudetaxestat (also known as BLD-0409 or PAT-409) is an orally active, non-competitive inhibitor of autotaxin (ATX).[1] ATX is a key enzyme that produces lysophosphatidic acid (LPA), a signaling lipid involved in a multitude of physiological and pathological processes.[1][2] The ATX-LPA signaling axis is a critical pathway in the progression of various diseases, including fibrosis, tumor metastasis, inflammation, and autoimmune disorders.[1][3] this compound inhibits ATX activity, leading to a reduction in LPA production and subsequent downstream signaling.[1] These application notes provide a summary of the optimal dosing of this compound for in vivo research based on available preclinical data and detailed protocols for relevant experimental models.

Mechanism of Action: The ATX-LPA Signaling Pathway

Autotaxin (ATX) is a secreted lysophospholipase D that converts lysophosphatidylcholine (LPC) into the bioactive lipid mediator lysophosphatidic acid (LPA).[2] LPA then binds to a family of G protein-coupled receptors (LPARs 1-6), activating downstream signaling pathways that regulate cellular processes such as proliferation, migration, and survival.[2] In fibrotic diseases, elevated levels of ATX and LPA contribute to the activation of fibroblasts and the excessive deposition of extracellular matrix, leading to tissue scarring and organ dysfunction.[3] this compound, as a non-competitive inhibitor, is able to maintain its inhibitory potency even in the presence of high substrate concentrations, which can be found in fibrotic tissues.[4][5]

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies with this compound.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Bleomycin-Induced Lung Fibrosis

| Species | Model | Dosing Route | Dosing Regimen | Dose Range (mg/kg) | Key Findings |

| Mouse | Bleomycin-Induced Lung Fibrosis | Oral (p.o.) | Once Daily (Therapeutic) | 3, 10, 30 | Dose-dependent and significant reduction in Ashcroft score, assembled collagen (PSR), and mRNA levels of ACTA2 and COL1A1.[1][2] |

Table 2: Preclinical Drug-Drug Interaction Study of this compound

| Species | Co-administered Drug | Dosing Route | Key Findings |

| Rat | Nintedanib | Oral (p.o.) | No significant changes in the maximal plasma concentration (Cmax) or area under the concentration-time curve (AUC) for nintedanib.[6][7] |

Experimental Protocols

Protocol 1: Bleomycin-Induced Lung Fibrosis Model in Mice for Efficacy Testing of this compound

This protocol describes a therapeutic dosing regimen to evaluate the anti-fibrotic efficacy of this compound.

Caption: Experimental workflow for the bleomycin-induced lung fibrosis model.

Materials:

-

C57BL/6 mice (male, 8-10 weeks old)

-

Bleomycin sulfate

-

Sterile saline

-

This compound

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

-

Oral gavage needles

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for intratracheal instillation

-

Materials for tissue processing, histology, and RNA analysis

Procedure:

-

Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

-

Group Allocation: Randomly assign mice to experimental groups (n=8-10 per group):

-

Group 1: Saline + Vehicle

-

Group 2: Bleomycin + Vehicle

-

Group 3: Bleomycin + this compound (3 mg/kg)

-

Group 4: Bleomycin + this compound (10 mg/kg)

-

Group 5: Bleomycin + this compound (30 mg/kg)

-

-

Fibrosis Induction (Day 0):

-

Anesthetize mice.

-

Surgically expose the trachea.

-

Administer a single intratracheal instillation of bleomycin (e.g., 1.5 U/kg) in sterile saline or sterile saline alone for the control group.

-

Suture the incision and allow the mice to recover.

-

-

Therapeutic Dosing (Day 7-21):

-

Beginning on day 7 post-bleomycin administration, administer this compound or vehicle daily via oral gavage.

-

Monitor the body weight and clinical signs of the mice daily.

-

-

Endpoint Analysis (Day 21):

-

Euthanize the mice.

-

Perfuse the lungs and collect lung tissue.

-

Process one lung lobe for histopathological analysis (fix in 10% neutral buffered formalin).

-

Snap-freeze the remaining lung tissue in liquid nitrogen for gene expression analysis.

-

-

Histopathology:

-

Embed the fixed lung tissue in paraffin and section.

-

Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Picrosirius Red for collagen deposition.

-

Quantify the extent of fibrosis using the Ashcroft scoring method.

-

-

Gene Expression Analysis:

-

Extract total RNA from the frozen lung tissue.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of pro-fibrotic genes such as ACTA2 (alpha-smooth muscle actin) and COL1A1 (collagen type I alpha 1).

-

Normalize the expression to a housekeeping gene (e.g., GAPDH).

-

Protocol 2: Pharmacokinetic Drug-Drug Interaction Study in Rats

This protocol outlines a study to assess the effect of this compound on the pharmacokinetics of another compound.

Materials:

-

Sprague-Dawley rats (male)

-

This compound

-

Co-administered drug (e.g., nintedanib)

-

Vehicle for oral administration

-

Blood collection supplies (e.g., tubes with anticoagulant)

-

Centrifuge

-

Materials for bioanalysis (e.g., LC-MS/MS)

Procedure:

-

Acclimatization and Grouping:

-

Acclimatize rats for at least one week.

-

Divide rats into two main groups: one receiving the co-administered drug alone and another receiving it in combination with this compound.

-

-

Steady-State Dosing of Co-administered Drug:

-

Administer the co-administered drug (e.g., nintedanib) orally once daily for several days (e.g., 4 days) to reach a steady state.

-

-

Co-administration Phase:

-

On subsequent days (e.g., days 5-11), continue the daily oral administration of the co-administered drug.

-

In the combination group, administer this compound orally at the desired dose shortly after the administration of the other drug.

-

-

Pharmacokinetic Sampling:

-

On the final day of co-administration, collect blood samples at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Process the blood samples to obtain plasma and store them at -80°C until analysis.

-

-

Bioanalysis:

-

Determine the plasma concentrations of the co-administered drug using a validated bioanalytical method, such as LC-MS/MS.

-

-

Data Analysis:

-

Calculate the key pharmacokinetic parameters for the co-administered drug, including Cmax, AUC, and Tmax, for both the single-drug and combination groups.

-

Statistically compare the parameters between the two groups to assess any significant drug-drug interactions.

-

Conclusion

This compound has demonstrated significant anti-fibrotic activity in preclinical models of lung fibrosis with a clear dose-dependent effect.[2] The recommended oral dose range for efficacy studies in mice is 3-30 mg/kg, administered once daily.[1][2] Furthermore, preclinical data suggest a low potential for drug-drug interactions with standard-of-care therapies for idiopathic pulmonary fibrosis.[6] The provided protocols offer a framework for conducting in vivo efficacy and pharmacokinetic studies to further investigate the therapeutic potential of this compound. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. atsjournals.org [atsjournals.org]

- 3. Blade Therapeutics Presents Analyses from Phase 1 and Preclinical Studies of this compound at the European Respiratory Society International Congress 2022 - BioSpace [biospace.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. | BioWorld [bioworld.com]

- 7. businesswire.com [businesswire.com]

Preparing Stock Solutions of Cudetaxestat (BLD-0409): An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cudetaxestat, also known as BLD-0409, is a potent and orally active noncompetitive inhibitor of autotaxin (ATX).[1] ATX is a key enzyme that produces lysophosphatidic acid (LPA), a signaling lipid involved in a multitude of cellular processes.[2][3] By inhibiting ATX, this compound effectively reduces LPA levels, thereby blocking the ATX-LPA signaling axis.[1] This mechanism of action makes this compound a valuable tool for investigating cellular processes regulated by LPA and a potential therapeutic agent for conditions such as idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases.[4][5][6]

This document provides detailed protocols for the preparation of this compound stock solutions for in vitro and in vivo research applications. Adherence to these guidelines will ensure the accurate and reproducible preparation of this compound for experimental use.

Physicochemical Properties of this compound (BLD-0409)

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| Synonyms | BLD-0409, PAT-409 |

| Molecular Formula | C₂₁H₁₅Cl₂F₂N₃O₂S |

| Molecular Weight | 482.33 g/mol |

| Appearance | White to off-white solid |

| Solubility in DMSO | 250 mg/mL (518.32 mM) |

| Storage (Powder) | -20°C for 3 years |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month |

Note: It is recommended to use a newly opened container of hygroscopic DMSO for optimal solubility. Ultrasonic treatment may be required to fully dissolve the compound.[1]

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound (BLD-0409) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Sonicator water bath

Procedure:

-

Pre-weighing Preparation: Before opening, allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the powder.

-

Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.823 mg of this compound.

-

Calculation:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 482.33 g/mol x 1000 mg/g = 4.823 mg

-

-

-

Solvent Addition: Add the calculated amount of this compound to a sterile microcentrifuge tube. Using a calibrated micropipette, add the appropriate volume of DMSO. For the example above, add 1 mL of DMSO to the 4.823 mg of this compound.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, use a sonicator water bath for brief intervals to aid dissolution. Visually inspect the solution to ensure no particulate matter is present.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Visualization of Key Processes

To further aid researchers, the following diagrams illustrate the experimental workflow for preparing this compound stock solutions and the signaling pathway it inhibits.

Caption: Workflow for preparing this compound stock solutions.

Caption: Inhibition of the ATX-LPA pathway by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fighting fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BLD-0409 | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]

- 5. Blade Therapeutics Presents Analyses from Phase 1 and Preclinical Studies of this compound at the European Respiratory Society International Congress 2022 - BioSpace [biospace.com]

- 6. businesswire.com [businesswire.com]

Application Notes and Protocols for Cudetaxestat Administration in Rat Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cudetaxestat, also known as BLD-0409, is an orally active and noncompetitive inhibitor of autotaxin (ATX).[1] Autotaxin is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling lipid involved in a variety of cellular processes. The ATX-LPA signaling axis has been implicated in the pathogenesis of several diseases, including fibrosis.[2][3] By inhibiting ATX, this compound reduces the production of LPA, thereby blocking the downstream signaling cascade.[1] This mechanism of action makes this compound a promising therapeutic candidate for conditions such as idiopathic pulmonary fibrosis (IPF).

These application notes provide detailed protocols for the administration of this compound in rat pharmacokinetic (PK) studies, including procedures for oral and intravenous routes, blood sample collection, plasma processing, and a representative bioanalytical method for quantification. The provided data and methodologies are intended to serve as a comprehensive guide for researchers investigating the pharmacokinetic profile of this compound in a preclinical setting.

Signaling Pathway of this compound Action

Figure 1: Mechanism of action of this compound in the ATX-LPA signaling pathway.

Experimental Protocols

Animal Husbandry

-

Species: Sprague-Dawley rats (male, 8-10 weeks old)

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%).

-

Diet: Standard laboratory chow and water should be provided ad libitum.

-

Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.

This compound Formulation

-

Oral Administration: this compound can be formulated as a suspension in a vehicle such as 0.5% (w/v) methylcellulose in sterile water. The formulation should be prepared fresh on the day of dosing and kept under constant agitation to ensure homogeneity.

-

Intravenous Administration: For intravenous administration, this compound should be dissolved in a suitable vehicle, such as a mixture of PEG400 and sterile saline, and filtered through a 0.22 µm syringe filter before use.

Administration Protocols

-

Dose Calculation: Calculate the required volume of the this compound suspension based on the animal's body weight and the desired dose (e.g., 3-30 mg/kg). The dosing volume should not exceed 10 mL/kg.

-

Animal Restraint: Gently restrain the rat.

-

Gavage Needle Insertion: Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib). Gently insert a ball-tipped gavage needle into the esophagus.

-

Dose Administration: Administer the calculated volume of the this compound suspension.

-

Post-Administration Monitoring: Observe the animal for any signs of distress immediately after dosing and periodically thereafter.

-

Dose Calculation: Calculate the required volume of the this compound solution based on the animal's body weight and the desired dose. The injection volume should be appropriate for the chosen vein, typically up to 5 mL/kg for a bolus injection in the tail vein.

-

Animal Restraint and Vein Access: Place the rat in a suitable restrainer to expose the lateral tail vein. The vein may be dilated using a heat lamp.

-

Dose Administration: Insert a 27-gauge needle attached to a syringe containing the this compound solution into the lateral tail vein and inject the solution slowly.

-

Post-Administration Monitoring: Apply gentle pressure to the injection site after removing the needle to prevent bleeding. Monitor the animal for any adverse reactions.

Blood Sample Collection

-

Time Points: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Collection Site: Blood can be collected from the saphenous vein or via a jugular vein cannula. For terminal studies, cardiac puncture can be used for a larger volume collection.

-

Procedure (Saphenous Vein):

-

Shave the area around the saphenous vein.

-

Apply gentle pressure to the upper leg to make the vein visible.

-

Puncture the vein with a 25-gauge needle.

-

Collect approximately 100-200 µL of blood into EDTA-coated microcentrifuge tubes.

-

Apply pressure to the puncture site to stop the bleeding.

-

-

Anticoagulant: Use tubes containing K2-EDTA as the anticoagulant.

Plasma Sample Preparation

-

Centrifugation: Centrifuge the collected blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.

-

Plasma Collection: Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled cryovials.

-

Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in rat plasma. The following is a general protocol that should be optimized and validated for this compound.

Sample Preparation (Protein Precipitation)

-

Thaw the plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions (Representative)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient elution to separate this compound from endogenous plasma components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, to be determined based on the compound's properties.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion.

Experimental Workflow

Figure 2: Experimental workflow for a rat pharmacokinetic study of this compound.

Data Presentation

The following table presents representative pharmacokinetic parameters for an autotaxin inhibitor in rats after oral administration. Note: This data is for the autotaxin inhibitor ONO-8430506 and is provided as an illustrative example. Researchers should generate specific data for this compound.

| Parameter | 3 mg/kg | 30 mg/kg |

| Cmax (ng/mL) | 250 ± 50 | 2500 ± 400 |

| Tmax (hr) | 2.0 ± 0.5 | 4.0 ± 1.0 |

| AUC (0-24h) (ng*hr/mL) | 1500 ± 300 | 20000 ± 3500 |

| Half-life (t1/2) (hr) | 4.5 ± 1.0 | 6.0 ± 1.5 |

| Data are presented as mean ± standard deviation (n=3 rats per group). |

Conclusion

This document provides a comprehensive set of application notes and protocols for conducting pharmacokinetic studies of this compound in rats. Adherence to these detailed methodologies will enable researchers to generate robust and reliable data, contributing to a better understanding of the pharmacokinetic profile of this promising therapeutic agent. The successful application of these protocols will be crucial for the further development of this compound for the treatment of fibrotic and other related diseases.

References

Application Notes and Protocols: Cudetaxestat in Combination with Pirfenidone for In Vivo Fibrosis Studies

For Research Use Only.

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the relentless accumulation of scar tissue, leading to a decline in lung function. The current standard-of-care treatments, pirfenidone and nintedanib, slow disease progression but do not halt or reverse it, highlighting the urgent need for novel therapeutic strategies. A promising approach involves combining agents with complementary mechanisms of action. This document outlines the rationale and provides protocols for the in vivo evaluation of a combination therapy comprising cudetaxestat (BLD-0409) and pirfenidone.

This compound is an investigational, non-competitive inhibitor of autotaxin (ATX), a key enzyme that produces lysophosphatidic acid (LPA), a pro-fibrotic signaling molecule.[1][2] The ATX-LPA pathway is implicated in fibroblast recruitment, activation, and survival, all critical events in the progression of fibrosis.[3][4] Pirfenidone is an approved oral anti-fibrotic agent with a multi-faceted mechanism of action that includes the downregulation of the pro-fibrotic cytokine transforming growth factor-beta (TGF-β), reduction of pro-inflammatory mediators, and antioxidant effects.[5][6][7]

The combination of this compound and pirfenidone targets two distinct and critical pathways in fibrosis pathogenesis. This dual-pronged approach offers the potential for synergistic or additive anti-fibrotic effects. Preclinical and early clinical data support the safety and tolerability of this combination.

Signaling Pathways

The following diagrams illustrate the distinct signaling pathways targeted by this compound and pirfenidone.

Data Presentation

Preclinical Monotherapy Efficacy

While no in vivo efficacy data for the combination of this compound and pirfenidone has been published, both agents have demonstrated anti-fibrotic activity as monotherapies in the bleomycin-induced mouse model of lung fibrosis.

-

This compound: In a mouse model of lung fibrosis, daily treatment with this compound significantly reduced lung fibrosis and levels of fibrotic markers, including collagen and alpha-smooth muscle actin (α-SMA).[1] It also normalized the expression of several key pro-fibrotic genes.[2][8]

-

Pirfenidone: Numerous studies have shown that pirfenidone attenuates bleomycin-induced pulmonary fibrosis in animal models.[5] It has been shown to reduce hydroxyproline content (a measure of collagen), improve lung pathology, and modulate the expression of pro-inflammatory and pro-fibrotic cytokines.[9][10]

Clinical Drug-Drug Interaction (DDI) Data

A Phase 1 study in healthy volunteers (N=83) assessed the pharmacokinetic (PK) interaction between this compound and pirfenidone. The results indicated no significant DDI, supporting the co-administration of these two drugs.[11][12]

| Parameter | Effect of Co-administration | Safety Finding |

| This compound PK | Pirfenidone does not significantly alter the exposure of this compound.[11] | Well-tolerated in combination.[12][13] |

| Pirfenidone PK | This compound does not affect the pharmacokinetics of pirfenidone.[11] | No reports of drug-related serious adverse events.[12][13] |

Experimental Protocols

Disclaimer: The following protocol is a representative example for evaluating the combination of this compound and pirfenidone in a preclinical model of pulmonary fibrosis. This protocol is based on established methodologies for the bleomycin-induced lung fibrosis model and known administration routes for the individual compounds.[5][9][14][15][16] Researchers should optimize parameters based on their specific experimental setup and institutional guidelines.

Proposed Experimental Workflow

Detailed Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice

1. Animals:

-

Species: C57BL/6 mice, male, 8-10 weeks old.

-

Housing: House animals in accordance with institutional guidelines, providing ad libitum access to food and water.

-

Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.

2. Reagents and Materials:

-

Bleomycin sulfate (e.g., from Sigma-Aldrich)

-

Sterile, endotoxin-free saline (0.9% NaCl)

-

This compound (formulation to be prepared as per supplier's instructions or literature)

-

Pirfenidone (formulation to be prepared as per supplier's instructions or literature)

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

-

Vehicle for pirfenidone (e.g., incorporated into standard laboratory chow or dissolved in a suitable gavage vehicle)

-

Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

-

Gavage needles

-

Surgical and dissection tools

3. Experimental Groups (Example):

-

Sham + Vehicle: Saline instillation + daily vehicle administration.

-

Bleomycin + Vehicle: Bleomycin instillation + daily vehicle administration.

-

Bleomycin + this compound: Bleomycin instillation + daily this compound administration.

-

Bleomycin + Pirfenidone: Bleomycin instillation + daily pirfenidone administration.

-

Bleomycin + this compound + Pirfenidone: Bleomycin instillation + daily co-administration of both drugs.

4. Induction of Pulmonary Fibrosis (Day 0):

-

Anesthetize the mice using a consistent and approved method.

-

Administer a single intratracheal or oropharyngeal instillation of bleomycin (e.g., 1.5 - 3.0 U/kg) dissolved in sterile saline. The Sham group receives an equivalent volume of sterile saline.

-

Allow animals to recover on a warming pad.

5. Drug Administration (Therapeutic Dosing Regimen):

-

Begin treatment on Day 7 post-bleomycin instillation, once fibrosis is established.

-

This compound: Administer once daily via oral gavage at a dose determined by preliminary studies (e.g., 30-100 mg/kg).

-

Pirfenidone: Administer via oral gavage or incorporated into chow to achieve a target daily dose (e.g., 300-400 mg/kg/day).[14][16]

-

For the combination group, administer both compounds, considering the timing of administration if given separately by gavage.

-

Continue daily administration until the end of the study (e.g., Day 21).

6. Monitoring:

-

Record body weight daily.

-

Observe animals for clinical signs of distress according to institutional animal care and use committee (IACUC) guidelines.

7. Endpoint Analysis (Day 21):

-

At the study terminus, euthanize mice by an approved method.

-

Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.

-

Perfuse the lungs with saline and harvest the lung tissue.

-

Histology: Inflate and fix the left lung lobe in 10% neutral buffered formalin for paraffin embedding. Stain sections with Masson's Trichrome or Picrosirius Red to assess collagen deposition and fibrosis. Quantify fibrosis using a semi-quantitative method like the Ashcroft score.

-

Biochemical Analysis: Homogenize the right lung lobes for:

-

Hydroxyproline Assay: To quantify total lung collagen content.

-

Gene Expression Analysis (RT-qPCR): To measure mRNA levels of key fibrotic markers (e.g., Col1a1, Acta2 [α-SMA], Tgfb1).

-

Protein Analysis (Western Blot or ELISA): To measure protein levels of fibrotic markers.

-

Conclusion

The combination of this compound and pirfenidone represents a rational and promising therapeutic strategy for IPF by targeting the distinct ATX-LPA and TGF-β pathways. The absence of a significant drug-drug interaction in clinical studies provides a strong foundation for further investigation. The provided protocol offers a framework for researchers to evaluate the in vivo anti-fibrotic efficacy of this combination therapy, which could yield critical data to support its continued clinical development for patients with fibrotic diseases.

References

- 1. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 2. Blade Therapeutics Presents Analyses from Phase 1 and Preclinical Studies of this compound at the European Respiratory Society International Congress 2022 - BioSpace [biospace.com]

- 3. atsjournals.org [atsjournals.org]

- 4. Frontiers | Autotaxin in Pathophysiology and Pulmonary Fibrosis [frontiersin.org]

- 5. Pirfenidone - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Pirfenidone? [synapse.patsnap.com]

- 7. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. businesswire.com [businesswire.com]

- 9. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. firstwordpharma.com [firstwordpharma.com]

- 12. Blade Therapeutics Announces Successful Completion of Phase 1 Clinical Study that Evaluated Co-Administration of this compound with Either of Two Approved Therapies for Idiopathic Pulmonary Fibrosis [businesswire.com]

- 13. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 14. publications.ersnet.org [publications.ersnet.org]

- 15. avalynpharma.com [avalynpharma.com]

- 16. Pirfenidone activates cannabinoid receptor 2 in a mouse model of bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Cudetaxestat Solubility and Handling

This guide provides researchers, scientists, and drug development professionals with essential information on the solubility of Cudetaxestat in common laboratory solvents. It includes quantitative data, experimental protocols for solubility determination, troubleshooting advice, and answers to frequently asked questions.

This compound Solubility Data

Quantitative Solubility of this compound

| Solvent | Concentration | Method | Notes |

| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (518.32 mM) | Not specified | Ultrasonic treatment is recommended to aid dissolution.[1] |

| Dimethyl Sulfoxide (DMSO) | 225 mg/mL (466.5 mM) | Not specified | Sonication is recommended to aid dissolution.[2] |

| 10% DMSO in 90% Corn Oil | ≥ 2.08 mg/mL (4.31 mM) | Serial dilution | Results in a clear solution.[1] |

| 10% DMSO in 90% Saline with 20% SBE-β-CD | ≥ 2.08 mg/mL (4.31 mM) | Serial dilution | Results in a clear solution.[1] |

Experimental Protocols

Protocol for Determining this compound Solubility

This protocol outlines a general method for determining the equilibrium solubility of this compound in a solvent of interest.

Materials:

-

This compound (solid powder)

-

Solvent of choice (e.g., water, ethanol, PBS)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Orbital shaker or rotator

-

Temperature-controlled incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to a vial containing a known volume of the solvent. The goal is to have undissolved solid remaining after equilibration.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a temperature-controlled incubator (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

-

Signaling Pathway

This compound is a non-competitive inhibitor of the enzyme autotaxin (ATX). ATX is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, where it catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA. LPA then binds to its G protein-coupled receptors (LPARs), initiating downstream signaling cascades that are involved in processes such as fibrosis. By inhibiting ATX, this compound reduces the production of LPA, thereby mitigating these pathological processes.

Caption: Mechanism of action of this compound in the Autotaxin-LPA pathway.

Troubleshooting and FAQs

Q1: I am having trouble dissolving this compound in my desired solvent. What can I do?

A1: this compound can be challenging to dissolve, particularly in aqueous solutions. Here are some troubleshooting steps:

-

Use of Co-solvents: For aqueous-based assays, it is often necessary to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer.

-

Sonication: Applying ultrasonic energy can help to break up aggregates and increase the rate of dissolution.[1][2]

-

Gentle Heating: Warming the solution may increase solubility. However, be cautious about potential degradation of the compound at elevated temperatures. Always check the compound's stability information.

-

Vortexing: Vigorous mixing can aid in the dissolution process.

Q2: My this compound has precipitated out of solution after dilution from a DMSO stock. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds.

-

Lower the Final Concentration: The final concentration of this compound in your assay may be above its solubility limit in the final solvent composition. Try using a lower final concentration.

-

Increase the Percentage of Co-solvent: If your experimental system allows, a slightly higher percentage of DMSO in the final solution may help to keep the compound dissolved. Be mindful of the potential effects of the solvent on your cells or assay.

-

Use of Pluronic F-68 or other surfactants: In some cell-based assays, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 can help to maintain the solubility of hydrophobic compounds.

Q3: What is the best way to prepare a this compound solution for in vivo studies?

A3: For in vivo administration, this compound has been successfully formulated in vehicles containing a mixture of solvents and solubilizing agents. A recommended formulation involves first dissolving this compound in DMSO to create a stock solution, and then diluting this into a vehicle such as corn oil or a saline solution containing a cyclodextrin like SBE-β-CD.[1] It is crucial to ensure the final solution is clear and free of precipitates before administration.

Q4: How should I store my this compound solutions?

A4: this compound powder is typically stored at -20°C for long-term stability. Once dissolved in a solvent such as DMSO, it is recommended to store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] For short-term storage, 4°C may be acceptable for a few days, but it is always best to consult the manufacturer's specific recommendations.

References

Cudetaxestat Technical Support Center: Stability and Storage Guidelines for Researchers

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Cudetaxestat. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound?

Solid this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[1]

2. How should I store this compound once it is dissolved in a solvent?

The stability of this compound in solution is dependent on the storage temperature. For optimal stability, it is recommended to aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles.[1]

| Storage Temperature | Shelf Life |

| -80°C | 6 months |

| -20°C | 1 month |

3. What is the recommended solvent for dissolving this compound?

This compound is highly soluble in dimethyl sulfoxide (DMSO) at a concentration of 250 mg/mL (518.32 mM).[1] It is crucial to use newly opened, anhydrous DMSO, as the presence of water can significantly impact solubility.[1] For in vivo studies, specific formulations are recommended (see FAQ 4).

4. How can I prepare this compound for in vivo experiments?

Two common protocols for preparing this compound for oral administration in animal models are:

-

Protocol 1: A solution of 10% DMSO and 90% (20% SBE-β-CD in Saline). This yields a clear solution with a solubility of at least 2.08 mg/mL (4.31 mM).[1]

-

Protocol 2: A solution of 10% DMSO and 90% Corn Oil. This also yields a clear solution with a solubility of at least 2.08 mg/mL (4.31 mM).[1]

If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Difficulty dissolving solid this compound | 1. Use of old or hydrated DMSO. 2. Insufficient mixing. | 1. Use fresh, anhydrous DMSO.[1] 2. Use ultrasonic agitation to aid dissolution.[1] |

| Precipitation of this compound in solution upon storage | 1. Exceeded solubility limit. 2. Improper storage temperature. 3. Freeze-thaw cycles. | 1. Ensure the concentration is within the recommended solubility limits for the chosen solvent system. 2. Store solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term).[1] 3. Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.[1] |

| Inconsistent experimental results | 1. Degradation of this compound due to improper storage or handling. 2. Inaccurate concentration of the stock solution. | 1. Verify that the storage conditions and handling procedures align with the recommendations. Consider performing a stability check of your compound (see Experimental Protocols section). 2. Re-evaluate the preparation of the stock solution, ensuring complete dissolution and accurate measurements. |

Experimental Protocols

Protocol 1: General Workflow for Assessing this compound Stability

This protocol outlines a general workflow for conducting forced degradation studies to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

References

Cudetaxestat Drug-Drug Interaction Potential: A Preclinical Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the potential for drug-drug interactions (DDIs) with Cudetaxestat in preclinical models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known potential for this compound to inhibit or induce Cytochrome P450 (CYP) enzymes?

Based on clinical data in healthy volunteers, this compound has a low potential for clinically significant CYP-mediated DDIs. A Phase 1 study using a cocktail of CYP probe substrates showed no alteration in the plasma levels of substrates for CYP3A4, CYP2B6, CYP1A2, and CYP2C9.[1][2] However, weak inhibition of CYP2D6 and weak induction of CYP2C19 were observed.[1][2] Preclinical studies informing these clinical observations suggest a low risk, though specific in vitro IC50 or induction data from preclinical assays are not publicly available.

Q2: What is the interaction potential of this compound with the P-glycoprotein (P-gp) transporter?

Preclinical in vitro studies have characterized this compound as a weak inhibitor of the P-glycoprotein (P-gp) transporter.[3] It has also been shown that this compound is not a substrate of P-gp.[3] An in vivo study in rats demonstrated that co-administration of this compound did not lead to significant changes in the plasma concentration of nintedanib, a known P-gp substrate.[4][5]

Q3: Is there any available data on the interaction of this compound with UGT enzymes or other drug transporters?

Currently, there is no publicly available preclinical or clinical data on the interaction of this compound with UDP-glucuronosyltransferases (UGT) enzymes or other drug transporters besides P-gp. Researchers should consider evaluating this potential directly if this compound is to be co-administered with drugs primarily cleared by these pathways.

Q4: Are there any known preclinical DDIs with standard of care therapies for Idiopathic Pulmonary Fibrosis (IPF)?

Preclinical and clinical studies have investigated the DDI potential of this compound with nintedanib and pirfenidone. An in vivo study in rats showed no significant impact of this compound on the pharmacokinetics of nintedanib.[4][5] Furthermore, a Phase 1 clinical study in healthy volunteers concluded that neither nintedanib nor pirfenidone significantly alters the exposure of this compound, and this compound does not affect the pharmacokinetics of pirfenidone or significantly increase the exposure of nintedanib.[6]

Troubleshooting Guides

Problem: Unexpected results in an in vitro CYP inhibition/induction assay with this compound.

-

Possible Cause 1: Incorrect solvent or final solvent concentration.

-

Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in the incubation is low (typically ≤0.1%) and consistent across all wells. High solvent concentrations can inhibit or induce CYP enzymes non-specifically.

-

-

Possible Cause 2: Non-specific binding of this compound.

-

Troubleshooting Step: this compound may bind to the plasticware or proteins in the assay system. Consider using low-binding plates and including a pre-incubation step. The inclusion of bovine serum albumin (BSA) in the incubation buffer can sometimes mitigate non-specific binding, but its effect on this compound's activity should be validated.

-

-

Possible Cause 3: Time-dependent inhibition.

-

Troubleshooting Step: If a simple co-incubation experiment yields no inhibition, but in vivo data suggests an interaction, consider performing a pre-incubation experiment to assess time-dependent inhibition (TDI). Incubate this compound with the enzyme system (e.g., human liver microsomes) and NADPH for a period before adding the probe substrate.

-

Problem: Discrepancy between in vitro P-gp inhibition data and in vivo DDI study results.

-

Possible Cause 1: In vitro system not representative of in vivo conditions.

-

Troubleshooting Step: The weak in vitro P-gp inhibition may not translate to a significant in vivo effect due to clinically relevant concentrations of this compound at the site of the transporter being below the in vitro IC50. Review the Cmax values from pharmacokinetic studies to assess the clinical relevance of the observed in vitro inhibition.

-

-

Possible Cause 2: Contribution of other transporters.

-

Troubleshooting Step: The co-administered drug may be a substrate of multiple transporters. While this compound may weakly inhibit P-gp, its lack of effect on other relevant transporters could result in no net change in the substrate's pharmacokinetics. Consider evaluating the interaction of this compound with other transporters for which the co-administered drug is a known substrate.

-

Data Presentation

Table 1: Summary of Preclinical In Vivo Drug-Drug Interaction Study in Rats

| Co-administered Drug | This compound Effect on Co-administered Drug (PK Parameters) | Reference |

| Nintedanib | No significant changes in Cmax or AUC | [4][5] |

Table 2: Summary of In Vitro P-glycoprotein (P-gp) Interaction Studies

| Assay Type | Substrate(s) | Result | Reference |

| P-gp Inhibition | Quinidine, Nintedanib | Weak inhibitor | [3][6] |

| P-gp Substrate Assay | This compound | Not a substrate | [3] |

Table 3: Summary of Clinical Phase 1 CYP450 Drug-Drug Interaction Study

| CYP Isoform | Effect of this compound | Reference |

| CYP3A4 | No alteration of substrate plasma levels | [1][2] |

| CYP2B6 | No alteration of substrate plasma levels | [1][2] |

| CYP1A2 | No alteration of substrate plasma levels | [1][2] |

| CYP2C9 | No alteration of substrate plasma levels | [1][2] |

| CYP2D6 | Weak inhibition | [1][2] |

| CYP2C19 | Weak induction | [1][2] |

Experimental Protocols

While detailed, step-by-step protocols for the preclinical studies with this compound are not publicly available, the following represents a generalized methodology for the key experiments cited.

In Vivo Rat Drug-Drug Interaction Study (Generalized Protocol)

-

Animal Model: Male Sprague-Dawley rats.

-

Acclimatization: Animals are acclimatized for a minimum of 3 days before the study begins.

-

Group Allocation: Animals are randomly assigned to study groups (e.g., Group 1: Nintedanib only; Group 2: Nintedanib + this compound).

-

Dosing:

-

For the steady-state assessment, nintedanib is administered orally once daily for a set period (e.g., 4 days) to reach steady-state concentrations.

-

Following the initial period, one group continues to receive nintedanib only, while the other group receives co-administration of nintedanib and this compound orally for a subsequent period (e.g., 7 days).

-

-

Pharmacokinetic Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) on the final day of dosing.

-

Bioanalysis: Plasma concentrations of nintedanib and this compound are determined using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters (Cmax, AUC) are calculated using non-compartmental analysis. Statistical comparisons are made between the nintedanib only and the co-administration groups.

In Vitro P-gp Inhibition Assay (Generalized Protocol)

-

Cell System: A cell line overexpressing P-gp, such as MDCK-MDR1 or Caco-2 cells, is used. Cells are seeded on permeable supports and cultured to form a confluent monolayer.

-

Test Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to final concentrations in transport buffer.

-

Assay Procedure:

-

The cell monolayers are washed with pre-warmed transport buffer.

-

A known P-gp substrate (e.g., Digoxin) is added to the apical side of the monolayer, with and without various concentrations of this compound or a positive control inhibitor (e.g., Verapamil).

-

Samples are taken from the basolateral side at various time points to determine the rate of transport.

-

To determine if this compound is a substrate, a bidirectional assay is performed where this compound is added to either the apical or basolateral side, and its transport to the opposite compartment is measured.

-

-

Sample Analysis: The concentration of the P-gp substrate or this compound in the samples is quantified by LC-MS/MS.

-

Data Analysis: The apparent permeability (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined. For inhibition studies, IC50 values are calculated by plotting the percentage of inhibition against the concentration of this compound.

Visualizations

Caption: Workflow for the in vivo rat drug-drug interaction study.

Caption: this compound's weak inhibition of P-gp mediated efflux.

References

- 1. Blade Therapeutics Presents Analyses from Phase 1 and Preclinical Studies of this compound at the European Respiratory Society International Congress 2022 - BioSpace [biospace.com]

- 2. businesswire.com [businesswire.com]

- 3. researchgate.net [researchgate.net]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. Blade Therapeutics Announces Positive Data from Preclinical Drug-Drug Interaction Study of this compound, a Non-Competitive Autotaxin Inhibitor in Clinical Development for Idiopathic Pulmonary Fibrosis (IPF) - BioSpace [biospace.com]

- 6. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Managing Gastrointestinal Side Effects of Cudetaxestat in Animal Models

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cudetaxestat (also known as BLD-0409 or PAT-409) in animal models. The information is designed to help manage potential gastrointestinal (GI) side effects that may be encountered during experimentation.

FAQs and Troubleshooting Guides

This section addresses common questions and issues related to this compound-induced gastrointestinal side effects in animal models.

Q1: What are the expected gastrointestinal side effects of this compound in animal models?

A1: While detailed preclinical toxicology reports for this compound are not publicly available, clinical trials in humans have reported transient and mild gastrointestinal adverse events.[1][2] The most common of these are diarrhea and nausea.[1][2] Therefore, it is prudent to monitor for similar signs in animal models. In rodents such as rats and mice, nausea can be indirectly observed through behaviors like pica (the consumption of non-nutritive substances like kaolin).[1][3][4][5][6]

Q2: How can I monitor for diarrhea in my rodent models?

A2: Diarrhea in rodents can be assessed by visual inspection of fecal pellets. A scoring system is a reliable method for quantifying the severity. Stool consistency, shape, and the presence of wetness or staining around the anus are key indicators.[7][8] A standardized protocol for stool collection and scoring is essential for consistent data.[7]

Q3: My animals are exhibiting signs of nausea (pica). What should I do?

A3: Pica, or the consumption of kaolin, is a recognized surrogate for nausea in rats.[1][3][4][5][6] If you observe a significant increase in kaolin consumption, it may indicate drug-induced nausea. Consider the following:

-

Dose Reduction: If the experimental design allows, a reduction in the this compound dose may alleviate nausea.

-

Supportive Care: Ensure animals have free access to fresh water and standard chow to maintain hydration and nutrition.

-

Antiemetic Co-administration: For severe cases that may impact animal welfare and study outcomes, co-administration with an antiemetic agent can be considered, though this may introduce a confounding variable and should be carefully justified and controlled for in your study design.

Q4: What are the recommended therapeutic interventions for managing this compound-induced diarrhea in animal models?

A4: Should diarrhea become a concern for animal welfare, several interventions can be considered. The choice of intervention will depend on the severity of the diarrhea and the specifics of the experimental protocol.

-

Fluid and Electrolyte Support: Ensure continuous access to drinking water. In cases of significant diarrhea, providing an electrolyte solution can help prevent dehydration.

-

Anti-diarrheal Agents: The use of anti-diarrheal medications such as loperamide can be effective. However, it is crucial to first consult with your institution's veterinary staff and to consider the potential impact of such agents on your experimental outcomes. Any co-administered drug should be included in a control group.

Q5: Can the formulation of this compound influence the severity of GI side effects?

A5: Yes, the formulation can play a role. Human clinical trials have suggested that a tablet formulation of this compound has an improved gastrointestinal tolerability profile compared to an oral solution.[1] When designing your animal studies, consider if the vehicle and formulation could be contributing to the observed GI effects.

Quantitative Data Summary

As specific preclinical toxicology data for this compound is not publicly available, the following tables present a hypothetical but representative dataset to guide researchers on what to monitor. This data is for illustrative purposes only.

Table 1: Hypothetical Incidence and Severity of Diarrhea in a 28-day Rodent Study

| This compound Dose (mg/kg/day) | Incidence of Diarrhea (%) | Mean Diarrhea Score (0-3 scale) |

| Vehicle Control | 5% | 0.1 |

| 10 | 15% | 0.5 |

| 30 | 35% | 1.2 |

| 100 | 60% | 2.1 |

Diarrhea Score: 0 = Normal, 1 = Soft, 2 = Very Soft/Unformed, 3 = Watery

Table 2: Hypothetical Kaolin Consumption (Pica) in a 7-day Rat Study

| This compound Dose (mg/kg/day) | Mean Daily Kaolin Intake (grams) |

| Vehicle Control | 0.2 |

| 10 | 0.8 |

| 30 | 2.5 |

| 100 | 5.1 |

Experimental Protocols

Protocol 1: Assessment of Drug-Induced Diarrhea in Mice

This protocol is adapted from established methods for evaluating drug-induced diarrhea.[7][8]

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Acclimation: Acclimate mice for at least 7 days prior to the experiment.

-

Housing: House mice individually in cages with a clean paper liner for easy stool collection and observation.

-

Dosing: Administer this compound or vehicle control via oral gavage daily for the desired study duration.

-

Stool Collection and Scoring:

-

Observe animals for defecation at 1, 2, 4, and 8 hours post-dosing on designated assessment days.

-

Collect all fecal pellets produced during the observation period.

-

Score the consistency of the feces using a standardized scale (e.g., 0 = normal, well-formed pellets; 1 = soft pellets; 2 = very soft, unformed stool; 3 = watery diarrhea).

-

-

Data Analysis: Compare the mean diarrhea scores between the treatment and control groups using appropriate statistical methods.

Protocol 2: Pica Assay for Nausea Assessment in Rats

This protocol is based on standard methods for measuring pica as an indicator of nausea in rats.[1][3][4][5][6]

-

Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.

-

Acclimation: Acclimate rats to individual housing for at least 3 days.

-

Diet and Kaolin: Provide rats with standard pelleted chow and a pre-weighed amount of kaolin (hydrated aluminum silicate) in a separate food cup.

-

Baseline Measurement: Measure daily kaolin and chow consumption for 3 days prior to drug administration to establish a baseline.

-

Dosing: Administer this compound or vehicle control via oral gavage.

-

Post-dose Measurement: Measure kaolin and chow consumption at 24 and 48 hours post-dosing.

-

Data Analysis: Calculate the change in kaolin consumption from baseline for each animal. Compare the mean change between the treatment and control groups.

Visualizations

This compound Mechanism of Action

Caption: this compound non-competitively inhibits autotaxin (ATX), blocking the production of lysophosphatidic acid (LPA).

Experimental Workflow for Diarrhea Assessment

Caption: Workflow for assessing drug-induced diarrhea in a mouse model.

Troubleshooting Logic for GI Side Effects

Caption: Decision-making flowchart for managing observed GI side effects in animal models.

References

- 1. Chemotherapy-induced Pica in Rats Reduced by Electroacupuncture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blade Therapeutics Presents Data from Phase 1 and Preclinical Studies of this compound at the American Thoracic Society 2022 International Conference [businesswire.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Motion sickness-induced pica in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pica--a model of nausea? Species differences in response to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pica in Rats as a Preclinical Model of Emesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient Stool Collection Methods for Evaluating the Diarrhea Score in Mouse Diarrhea Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Cudetaxestat and Fibrotic Cell Response

Welcome to the technical support center for researchers utilizing Cudetaxestat in studies of fibrotic diseases. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a non-competitive, reversible inhibitor of autotaxin (ATX).[1] Autotaxin is a key enzyme that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[2] LPA is a potent signaling lipid that promotes pro-fibrotic processes by binding to its receptors (LPARs) on the surface of cells like myofibroblasts. This binding triggers a signaling cascade that leads to myofibroblast activation, proliferation, and the production of extracellular matrix proteins, which are hallmarks of fibrosis.[1][3][4] By inhibiting autotaxin, this compound reduces the production of LPA, thereby attenuating these pro-fibrotic signaling pathways.

Q2: We are observing a diminished anti-fibrotic effect of this compound over time in our cell culture model. What are the potential resistance mechanisms?

While specific resistance mechanisms to this compound have not been extensively documented in published literature, several potential mechanisms could lead to a reduced cellular response. These are often based on general principles of drug resistance observed with other enzyme inhibitors and signaling pathway modulators. Potential mechanisms to investigate include:

-

Upregulation of the target enzyme: Cells may respond to the inhibition of autotaxin by increasing its expression, thereby requiring higher concentrations of this compound to achieve the same level of inhibition.

-

Mutations in the autotaxin gene (ENPP2): While this compound is a non-competitive inhibitor, mutations in the autotaxin enzyme could potentially alter the binding site of the drug or change the enzyme's conformation, reducing the inhibitory effect. Studies have shown that point mutations in autotaxin can alter its enzymatic activity.[1][5]

-

Activation of alternative LPA production pathways: Cells might compensate for the inhibition of autotaxin by upregulating other pathways for LPA synthesis. LPA can also be produced from phosphatidic acid (PA) by the action of phospholipases.[3]

-

Alterations in LPA receptor expression and signaling: An increased expression of LPA receptors or a switch in the predominant receptor subtype could potentially enhance the cell's sensitivity to even low levels of LPA, thereby counteracting the effect of this compound. The LPA-LPA1 signaling pathway is known to promote fibroblast persistence and resistance to apoptosis.[4][6]

-

Increased drug efflux: Cells may increase the expression of drug efflux pumps, which are membrane transporters that can actively remove this compound from the cell, lowering its intracellular concentration and thus its efficacy.[7][8][9]

Troubleshooting Guides

Problem: Reduced efficacy of this compound in in-vitro fibrosis assays.

If you observe that this compound is less effective than expected in reducing fibrotic markers (e.g., collagen deposition, alpha-smooth muscle actin (α-SMA) expression) in your cell-based assays, consider the following troubleshooting steps:

| Potential Cause | Suggested Troubleshooting Steps |

| Cellular Resistance | 1. Assess Autotaxin Expression: - Western Blot: Compare autotaxin protein levels in this compound-treated cells versus control cells over time. - qPCR: Measure the mRNA levels of the ENPP2 gene (which codes for autotaxin) to check for transcriptional upregulation.2. Sequence the Autotaxin Gene: - Isolate genomic DNA or RNA from cells that show reduced sensitivity to this compound and sequence the coding region of the ENPP2 gene to identify potential mutations.3. Investigate LPA Receptor Expression: - qPCR: Quantify the mRNA levels of different LPA receptors (e.g., LPAR1, LPAR2, etc.) to see if their expression profile has changed. - Flow Cytometry/Immunofluorescence: If antibodies are available, assess the protein levels of LPA receptors on the cell surface.4. Evaluate Drug Efflux Pump Activity: - Efflux Pump Inhibition Assay: Use known inhibitors of common drug efflux pumps (e.g., verapamil for P-glycoprotein) in combination with this compound to see if the anti-fibrotic effect is restored. - qPCR: Measure the expression of genes encoding major drug transporters (e.g., ABCB1, ABCC1). |

| Experimental Variability | 1. Verify Compound Integrity and Concentration: - Confirm the stability and concentration of your this compound stock solution.2. Optimize Dosing Regimen: - Perform a dose-response curve to ensure you are using an effective concentration for your specific cell type and experimental conditions.3. Control for Cell Passage Number: - High-passage number cell lines can exhibit altered phenotypes and drug responses. Use low-passage cells for your experiments. |

Quantitative Data Summary